![molecular formula C13H16N2O3S B2892277 Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 549542-87-2](/img/structure/B2892277.png)
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyanoacetamides like this are often synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction can be carried out under different conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique
Fluorescence Property and Synthesis
A study investigated the synthesis, characterization, and fluorescence properties of a related compound, demonstrating its potential application in materials science for the development of novel fluorescent materials. The compound was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, highlighting its structural and functional versatility in fluorescence applications (Guo Pusheng, 2009).
Gewald Synthesis Technique
Another area of application involves the one-pot Gewald reaction technique for synthesizing 2-aminothiophene-3-carboxylates with various aryl groups. This method showcases the compound's role in facilitating efficient synthetic pathways for producing heterocyclic compounds, which are crucial in pharmaceutical and materials chemistry (V. Tormyshev et al., 2006).
Antimicrobial Activity
The compound has also been used as an intermediate in synthesizing fused and polyfunctional substituted thiophenes, with some derivatives exhibiting promising antimicrobial activities. This underscores its utility in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (A. Abu‐Hashem et al., 2011).
Acceleration Under Ultrasonic Aqueous Conditions
Research on accelerating the Gewald reaction under ultrasonic aqueous conditions to synthesize 2-aminothiophene derivatives within minutes demonstrates the compound's role in innovative synthetic methodologies. This technique simplifies the purification process, highlighting its application in streamlining chemical syntheses (M. M. Mojtahedi et al., 2010).
Dyeing Polyester Fibres
Furthermore, the compound's derivatives have been explored in synthesizing disperse dyes for polyester fibers, showcasing its application in the textile industry. The study focused on developing dyes with good levelness and fastness properties, although with poor photostability, indicating its potential in fabric dyeing processes (O. Iyun et al., 2015).
Orientations Futures
The future directions for research on this compound could include exploring its reactivity and potential applications in the synthesis of heterocyclic compounds, given the known reactivity of cyanoacetamide derivatives . Further studies could also investigate its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-9-8(3)19-12(15-10(16)6-7-14)11(9)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVPWOZGVSJQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

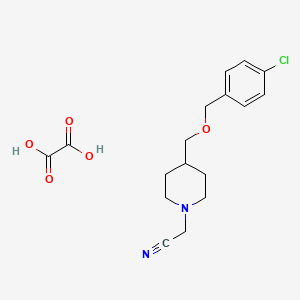

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2892198.png)
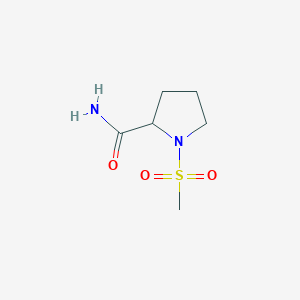
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2892200.png)
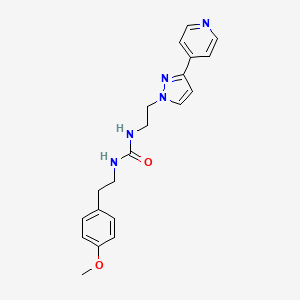

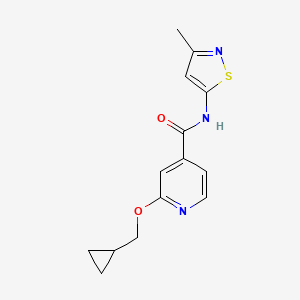
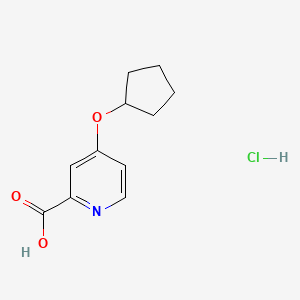
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
